molecular formula C27H21N5O2S B6004082 N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6004082
M. Wt: 479.6 g/mol
InChI Key: AQCQXMOKEPLVQS-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a phenoxyphenyl group at the N-terminus and a pyridin-3-yl-substituted triazole ring connected via a sulfanylacetamide linker. The compound’s structure combines a triazole core (known for metabolic stability) with a pyridinyl moiety (enhancing bioavailability) and a phenoxyphenyl group (imparting lipophilicity for membrane penetration).

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2S/c33-25(29-21-13-15-24(16-14-21)34-23-11-5-2-6-12-23)19-35-27-31-30-26(20-8-7-17-28-18-20)32(27)22-9-3-1-4-10-22/h1-18H,19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCQXMOKEPLVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Attachment of the Phenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: This step involves the reaction of the triazole derivative with an acylating agent, such as acetyl chloride, under basic conditions.

    Introduction of the Phenoxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biology: Use as a probe to study biological pathways and interactions.

    Materials Science:

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring, triazole ring, and pyridinyl position. These variations significantly influence pharmacological activity, solubility, and target specificity. Below is a detailed comparison:

Table 1: Key Structural Features and Activities of Analogous Compounds

Compound Name R Group (Phenyl) Triazole Substituents Pyridinyl Position Key Biological Activities Reference
Target Compound : N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Phenoxy Phenyl 3 Not explicitly reported (structural focus) Target
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Methoxy Methyl 4 Unspecified
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Chloro, Methoxy 4-Chlorophenyl 4 Unspecified
N-(biphenyl-2-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl Ethyl 2 Potential insecticidal activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varied aryl groups Furan-2-yl, amino substituents N/A Anti-exudative activity (10 mg/kg, comparable to diclofenac)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Varied electron-withdrawing/donating groups Carbamoyl-methyl 4 Antimicrobial, antioxidant, anti-inflammatory (enhanced by electron-withdrawing groups)
Key Observations

Substituent Effects on Activity: Electron-withdrawing groups (e.g., chloro, phenoxy) on the phenyl ring enhance biological activity by increasing electrophilicity and receptor binding affinity. For example, derivatives with 4-chlorophenyl or phenoxy groups show improved anti-inflammatory and antimicrobial profiles compared to methoxy-substituted analogs .

Anti-Exudative Activity: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s phenoxy group, being more lipophilic than furan, may enhance tissue penetration and efficacy.

Antimicrobial and Anti-Inflammatory Potential: Derivatives with pyridin-4-yl and carbamoyl-methyl substituents (e.g., KA3, KA4, KA7) demonstrate significant antimicrobial activity against E. coli, S. aureus, and A. niger, with MIC values ≤25 µg/mL . The target compound’s phenyl and phenoxy groups could further modulate these effects.

Synthetic Routes: Most analogs are synthesized via alkylation of triazole-thiol intermediates with α-chloroacetamides (e.g., KOH-mediated reactions ). The target compound likely follows a similar pathway, though its phenoxyphenyl group may require specialized coupling conditions.

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